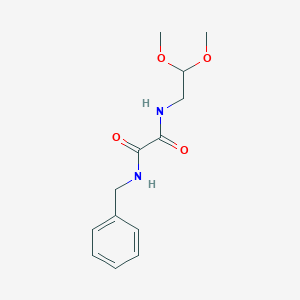

N-Benzyl-N'-(2,2-dimethoxyethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Benzyl-N’-(2,2-dimethoxyethyl)oxamide” is a chemical compound with the molecular formula C11H17NO2 . It is used in the preparation of guanidylimidazole and guanidylimidazoline derivatives as antimalarial agents .

Synthesis Analysis

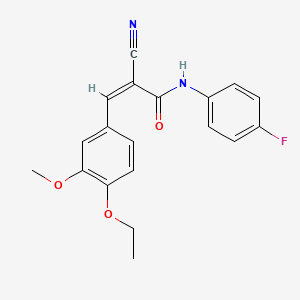

The synthesis of “N-Benzyl-N’-(2,2-dimethoxyethyl)oxamide” involves the reaction of aminoacetaldehyde dimethyl acetal and benzaldehyde. The mixture is heated to reflux for 16 hours and then concentrated. The residue is dissolved in methanol, and sodium borohydride is slowly added in portions .Molecular Structure Analysis

The molecular structure of “N-Benzyl-N’-(2,2-dimethoxyethyl)oxamide” consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is also attached to a 2,2-dimethoxyethyl group (CH3OCH2CH2OCH3) .Physical And Chemical Properties Analysis

“N-Benzyl-N’-(2,2-dimethoxyethyl)oxamide” has a molecular weight of 195.26 . It has a boiling point of 257.7±25.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 . It has a flash point of 105.8±12.6 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- N-Benzyl-N'-(2,2-dimethoxyethyl)oxamide and its derivatives are utilized in various chemical syntheses. For instance, N,N′-Dimethoxy-N,Nt́-Dimethylethanediamide, a related compound, is used for producing α-oxo-N-methoxy-N-methylamides and symmetrical 1,2-diarylketones, showcasing its versatility in organic synthesis (Sibi, Sharma, & Paulson, 1992).

Structural and Binding Properties

- Studies on oxamide derivatives, which include compounds similar to N-Benzyl-N'-(2,2-dimethoxyethyl)oxamide, have revealed their intriguing structural properties. These compounds are characterized by intramolecular three-center hydrogen bonding, which can be crucial for understanding their chemical behavior and potential applications in material science and molecular engineering (Martínez-Martínez et al., 1998).

Application in Complex Formation

- Research has demonstrated the significance of oxamide derivatives in forming metal complexes. For instance, N,N'-bis[3-(methylamino)propyl]oxamide has been studied for its role in forming copper(II) complexes, indicating potential applications in coordination chemistry and materials science (Lloret et al., 1992).

Pharmaceutical Research

- Derivatives of N-Benzyl-N'-(2,2-dimethoxyethyl)oxamide have been explored in pharmaceutical research. For example, N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives show promise as gastrointestinal prokinetic agents, highlighting the potential of oxamide derivatives in drug discovery (Sakaguchi et al., 1992).

Antimicrobial and Cytotoxic Studies

- Some studies have investigated the antimicrobial and cytotoxic properties of oxamide derivatives. Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide, for example, show interesting biological activities, which can be valuable in developing new therapeutic agents (Li et al., 2012).

Propiedades

IUPAC Name |

N-benzyl-N'-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-11(19-2)9-15-13(17)12(16)14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNPBWYAZRHCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-benzyl-N-(2,2-dimethoxyethyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)

![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2673167.png)

![3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2673169.png)

![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2673183.png)

![8-[(dibenzylamino)methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2673185.png)